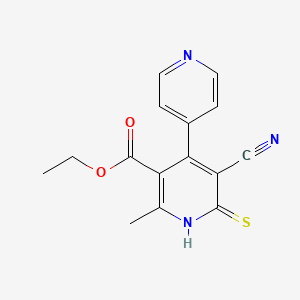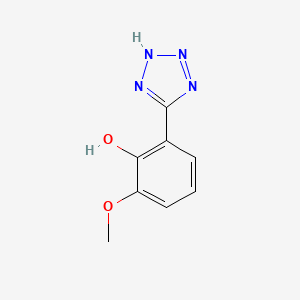![molecular formula C22H21Br2ClN6O2S B13379863 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide](/img/structure/B13379863.png)
2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and allyl-substituted compounds.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.
Attachment of the Chloroanilino Group: This is typically done through a nucleophilic substitution reaction.
Formation of the Hydrazide Moiety: This involves the reaction of the intermediate with hydrazine or its derivatives.
Final Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 3,5-dibromo-2-hydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Its structural features suggest potential activity against cancer cells, warranting further investigation.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety may facilitate binding to these targets, leading to inhibition or activation
属性
分子式 |
C22H21Br2ClN6O2S |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H21Br2ClN6O2S/c1-3-8-31-19(12-26-17-6-4-16(25)5-7-17)28-30-22(31)34-13(2)21(33)29-27-11-14-9-15(23)10-18(24)20(14)32/h3-7,9-11,13,26,32H,1,8,12H2,2H3,(H,29,33)/b27-11+ |
InChI 键 |
AVYULMIBNBYOQC-LUOAPIJWSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379782.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide](/img/structure/B13379791.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13379805.png)
![2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B13379810.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379815.png)
![N-(4-iodo-2-propan-2-ylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379820.png)
![Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379828.png)
![ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B13379835.png)
![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B13379840.png)

![ethyl 2-anilino-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379876.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13379884.png)

